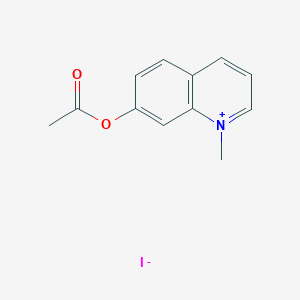

7-Acetoxy-1-methylquinolinium iodide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1-methylquinolin-1-ium-7-yl) acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUAVRXVEJBLFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432378 | |

| Record name | 7-Acetoxy-1-methylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7270-83-9 | |

| Record name | 7-Acetoxy-1-methylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Acetoxy-1-methylquinolinium Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-1-methylquinolinium iodide, commonly referred to as AMQI, is a fluorogenic substrate utilized primarily for the detection of cholinesterase activity. Its chemical structure and properties make it a valuable tool in biochemical assays, particularly for the screening of cholinesterase inhibitors. This technical guide provides a comprehensive overview of the basic properties of AMQI, its mechanism of action as a fluorescent probe, and general experimental considerations for its use.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. This information is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 7270-83-9 | [1][2] |

| Molecular Formula | C₁₂H₁₂INO₂ | [1] |

| Molecular Weight | 329.13 g/mol | [1][2] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1][2] |

| Excitation Wavelength (λex) | ~320 nm | [1] |

| Emission Wavelength (λem) | ~410 nm | [1] |

| SMILES | [I-].CC(=O)OC1=CC2=C(C=C1)C=CC=[N+]2C | [1] |

| InChI Key | IFUAVRXVEJBLFI-UHFFFAOYSA-M | [1] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [1] |

Mechanism of Action: Fluorogenic Detection of Cholinesterase

This compound itself is a non-fluorescent or weakly fluorescent molecule. Its utility as a probe is based on its enzymatic hydrolysis by cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The ester bond in the acetoxy group at the 7-position of the quinolinium ring is cleaved by the enzyme. This reaction yields two products: an acetate (B1210297) molecule and the highly fluorescent compound, 7-hydroxy-1-methylquinolinium. The intensity of the fluorescence emitted at approximately 410 nm upon excitation at around 320 nm is directly proportional to the amount of 7-hydroxy-1-methylquinolinium produced, and thus to the activity of the cholinesterase.

This principle allows for the sensitive and continuous monitoring of cholinesterase activity. In the context of drug development, this assay can be adapted to screen for cholinesterase inhibitors. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of the enzyme.

Experimental Protocols

For its application in cholinesterase activity assays, the following general protocol can be considered. It is important to note that optimal conditions, including substrate and enzyme concentrations, buffer composition, and incubation times, should be determined empirically for each specific experimental setup.

General Protocol for Cholinesterase Activity Assay using AMQI:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration in the assay should be optimized, but a starting point could be in the low micromolar range.

-

Prepare a solution of the cholinesterase enzyme (e.g., purified acetylcholinesterase from electric eel or human recombinant sources) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a buffer solution for the assay.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add the assay buffer.

-

Add the cholinesterase enzyme solution.

-

To initiate the reaction, add the this compound solution.

-

Immediately begin monitoring the fluorescence intensity at an emission wavelength of approximately 410 nm with an excitation wavelength of around 320 nm using a fluorescence microplate reader or a spectrofluorometer.

-

Record the fluorescence signal over time. The rate of increase in fluorescence is proportional to the enzyme activity.

-

-

Inhibitor Screening:

-

To screen for inhibitors, pre-incubate the enzyme with the test compound for a defined period before adding the AMQI substrate.

-

Compare the rate of fluorescence generation in the presence of the test compound to a control reaction without the compound. A reduced rate indicates inhibition.

-

Quantitative Data

At present, there is a lack of publicly available, peer-reviewed data detailing the specific kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the hydrolysis of this compound by acetylcholinesterase or butyrylcholinesterase. Researchers are encouraged to determine these parameters under their specific experimental conditions to accurately characterize enzyme-substrate interactions.

Biological Properties and Signaling Pathways

The primary and currently known biological property of this compound is its role as a substrate for cholinesterases. There is no substantial evidence to suggest that AMQI itself possesses other biological activities or directly modulates specific signaling pathways. The hydrolysis product, 7-hydroxy-1-methylquinolinium, is a fluorescent molecule, and its biological effects have not been extensively characterized in the available literature. Therefore, no signaling pathway diagrams related to the direct action of AMQI can be provided at this time.

Conclusion

This compound is a valuable fluorogenic substrate for the sensitive detection of cholinesterase activity. Its application is particularly relevant in the high-throughput screening of potential cholinesterase inhibitors for drug development. While detailed kinetic data and a specific synthesis protocol are not widely available, the general principles of its use are well-established. Further research to characterize its enzymatic kinetics and explore any potential off-target biological effects would be beneficial to the scientific community.

References

Technical Guide: 7-Acetoxy-1-methylquinolinium Iodide (AMQI) in Cholinesterase Research

CAS Number: 7270-83-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Acetoxy-1-methylquinolinium iodide, a key fluorogenic substrate used in the sensitive detection of cholinesterase activity. This document consolidates essential information on its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research and drug development.

Core Compound Data

This compound, also known as AMQI, is a non-fluorescent molecule that, upon enzymatic hydrolysis by cholinesterases, yields a highly fluorescent product. This property makes it an invaluable tool for the continuous monitoring of enzyme activity.

| Property | Value | Reference |

| CAS Number | 7270-83-9 | [1] |

| Molecular Formula | C₁₂H₁₂INO₂ | [1] |

| Molecular Weight | 329.13 g/mol | [1] |

| Appearance | Solid Powder | |

| Purity | ≥98% | |

| Excitation Wavelength | ~320 nm | [1] |

| Emission Wavelength | ~410 nm | [1] |

| Alternate Names | AMQI |

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the synthesis of 7-hydroxyquinoline (B1418103), a key precursor.

Synthesis of 7-Hydroxyquinoline

A common method for synthesizing 7-hydroxyquinoline involves the Skraup synthesis, using 3-aminophenol (B1664112) and acrolein. An alternative described method is the reaction of 7-bromoquinoline (B152726) with sodium hydroxide (B78521) in the presence of a copper(I) oxide catalyst.

Experimental Protocol (from 7-bromoquinoline):

-

To a 100 mL hydrothermal synthesis reactor, add sodium hydroxide (3 mmol) and water (5 mL). Stir until the sodium hydroxide is fully dissolved.

-

Add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and white hardwood alcohol (0.05 mmol) to the reactor.

-

Seal the reactor and stir the mixture at 130 °C for 6 hours.

-

After cooling the reactor to room temperature, adjust the pH of the solution to 8 using dilute hydrochloric acid.

-

Extract the product with ethyl acetate (B1210297).

-

Concentrate the extract and purify by column chromatography to yield 7-hydroxyquinoline.

Synthesis of this compound

Further steps to obtain the final product involve the methylation of the quinoline (B57606) nitrogen and subsequent acetylation of the hydroxyl group. Detailed, publicly available protocols for these specific subsequent steps are not readily found in the searched literature. The following is a generalized conceptual pathway.

-

Methylation of 7-Hydroxyquinoline: 7-hydroxyquinoline is reacted with an alkylating agent, such as methyl iodide, to introduce a methyl group at the nitrogen atom, forming 7-hydroxy-1-methylquinolinium iodide.

-

Acetylation of 7-Hydroxy-1-methylquinolinium Iodide: The hydroxyl group of 7-hydroxy-1-methylquinolinium iodide is then acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to yield the final product, this compound.

Mechanism of Action and Signaling Pathway

The utility of this compound lies in its role as a fluorogenic substrate for cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymatic reaction involves the hydrolysis of the ester bond in the non-fluorescent AMQI molecule. This cleavage results in the formation of acetate and the highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide. The increase in fluorescence intensity over time is directly proportional to the cholinesterase activity.

Caption: Enzymatic hydrolysis of AMQI by cholinesterase.

Experimental Protocols: Cholinesterase Activity Assay

This section provides a detailed methodology for a fluorometric cholinesterase activity assay using this compound.

Reagent Preparation

-

Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 7.4.

-

AMQI Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.

-

Working AMQI Solution: Dilute the AMQI stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Enzyme Solution: Prepare a solution of acetylcholinesterase or butyrylcholinesterase in Assay Buffer. The concentration will depend on the specific activity of the enzyme preparation.

-

Inhibitor Solutions (Optional): Prepare stock solutions of known cholinesterase inhibitors in DMSO for positive control experiments.

Assay Procedure

-

Pipette 50 µL of Assay Buffer into the wells of a 96-well black microplate.

-

Add 25 µL of the enzyme solution to each well.

-

For inhibitor studies, add 25 µL of the inhibitor solution to the respective wells and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature. For control wells without inhibitor, add 25 µL of Assay Buffer containing the same percentage of DMSO.

-

Initiate the reaction by adding 25 µL of the working AMQI solution to each well.

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at time intervals (e.g., every minute) for a set duration (e.g., 30 minutes) with excitation at ~320 nm and emission at ~410 nm.

Data Analysis

The rate of the enzymatic reaction is determined by the linear increase in fluorescence over time. Cholinesterase activity is proportional to the slope of this line. For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Data Presentation

The following table provides a hypothetical example of data that could be generated from a cholinesterase inhibition assay using this compound.

| Inhibitor Concentration (nM) | Rate of Fluorescence Increase (RFU/min) | % Inhibition |

| 0 (Control) | 500 | 0 |

| 1 | 450 | 10 |

| 10 | 250 | 50 |

| 100 | 50 | 90 |

| 1000 | 5 | 99 |

Experimental Workflow Diagram

Caption: Workflow for a cholinesterase inhibition assay.

References

A Comprehensive Technical Guide to 7-Acetoxy-1-methylquinolinium iodide: A Fluorogenic Substrate for Cholinesterase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetoxy-1-methylquinolinium iodide is a valuable fluorogenic substrate utilized in the sensitive detection of cholinesterase activity. This technical guide provides a detailed overview of its chemical structure, properties, a plausible synthetic pathway, and a comprehensive experimental protocol for its application in enzymatic assays. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and neurobiology in the effective use of this compound for screening cholinesterase inhibitors and studying enzyme kinetics.

Chemical Structure and Properties

This compound, also known as AMQI, is a quaternary ammonium (B1175870) salt of a quinoline (B57606) derivative. Its chemical structure is characterized by a quinolinium core, methylated at the nitrogen atom, with an acetoxy group at the 7-position and an iodide counter-ion.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-(acetyloxy)-1-methylquinolin-1-ium iodide | [1] |

| CAS Number | 7270-83-9 | [1][2] |

| Molecular Formula | C₁₂H₁₂INO₂ | [1] |

| Molecular Weight | 329.13 g/mol | [1][2] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [2] |

| Excitation Wavelength (Ex) | ~320 nm | [1][3] |

| Emission Wavelength (Em) | ~410 nm | [1][3] |

| SMILES | [I-].CC(=O)OC1=CC2=C(C=C1)C=CC=[N+]2C | [1] |

| InChI | InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1 | [1] |

Proposed Synthesis Protocol

Step 1: Synthesis of 7-Hydroxyquinoline (B1418103)

The initial step is the synthesis of the precursor, 7-hydroxyquinoline. A common method for this is the Skraup synthesis, starting from 3-aminophenol.[4]

Experimental Protocol:

-

To a mixture of 3-aminophenol, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid), slowly add concentrated sulfuric acid with cooling.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude 7-hydroxyquinoline.

-

Purify the product by recrystallization or column chromatography.

Step 2: Methylation of 7-Hydroxyquinoline to 7-Hydroxy-1-methylquinolinium iodide

The second step involves the quaternization of the nitrogen atom in the quinoline ring using an alkylating agent, such as methyl iodide.[5]

Experimental Protocol:

-

Dissolve 7-hydroxyquinoline in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

-

Add an excess of methyl iodide to the solution.

-

Heat the mixture under reflux for several hours. The product, 7-hydroxy-1-methylquinolinium iodide, will precipitate out of the solution upon cooling.

-

Filter the solid product and wash with a cold solvent to remove unreacted starting materials.

Step 3: Acetylation of 7-Hydroxy-1-methylquinolinium iodide

The final step is the acetylation of the hydroxyl group to yield the target compound, this compound.[6]

Experimental Protocol:

-

Suspend 7-hydroxy-1-methylquinolinium iodide in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).

-

Add an acetylating agent, for example, acetic anhydride (B1165640) or acetyl chloride, to the suspension. A base like triethylamine (B128534) or pyridine can be used as a catalyst and to neutralize the acid byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether), followed by filtration and drying.

Mechanism of Action in Cholinesterase Assays

This compound functions as a fluorogenic substrate for cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymatic hydrolysis of the non-fluorescent substrate yields a highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide. The rate of fluorescence increase is directly proportional to the cholinesterase activity.

Experimental Protocol for Fluorometric Cholinesterase Assay

This protocol provides a general framework for utilizing this compound to measure cholinesterase activity and screen for inhibitors in a 96-well microplate format. Optimization of specific parameters may be required depending on the enzyme source and experimental conditions.

Materials and Reagents

-

This compound (Substrate)

-

Cholinesterase enzyme (e.g., from electric eel, human recombinant)

-

Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)

-

Test compounds (potential inhibitors) and a known inhibitor (positive control, e.g., Eserine)

-

Solvent for test compounds (e.g., DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Reagent Preparation

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). The final concentration in the assay will typically be in the low micromolar range. Protect the solution from light.

-

Enzyme Solution: Prepare a working solution of cholinesterase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

-

Test Compound Dilutions: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration in the assay does not adversely affect enzyme activity (typically ≤1%).

Assay Procedure

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the test compound dilutions or solvent (for control wells) to the respective wells.

-

Include a "no enzyme" control (blank) containing only the substrate and buffer.

-

-

Enzyme Addition: Add 25 µL of the cholinesterase working solution to all wells except the blank wells.

-

Pre-incubation (for inhibitor screening): Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add 25 µL of the this compound working solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in kinetic mode using a microplate reader with excitation set to ~320 nm and emission to ~410 nm. Record readings at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

Data Analysis

-

Blank Subtraction: Subtract the rate of fluorescence increase in the blank wells from all other readings to correct for non-enzymatic hydrolysis of the substrate.

-

Calculation of Reaction Rate: Determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Inhibition Calculation (for inhibitor screening): Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Conclusion

This compound is a sensitive and effective fluorogenic substrate for the real-time monitoring of cholinesterase activity. Its application is particularly valuable in high-throughput screening campaigns for the discovery of novel cholinesterase inhibitors. This guide provides the fundamental chemical information, a plausible synthetic route, and a detailed experimental framework to facilitate its use in research and drug development. Researchers are encouraged to optimize the provided protocols to suit their specific experimental needs.

References

- 1. xcessbio.com [xcessbio.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 7-Acetoxy-1-methylquinolinium iodide: A Technical Guide to its Discovery and Application in Cholinesterase Research

For Immediate Release

Shanghai, China – December 7, 2025 – 7-Acetoxy-1-methylquinolinium iodide (AMQI), a pivotal fluorogenic substrate in the study of cholinesterases, is the subject of a new in-depth technical guide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of AMQI's discovery, synthesis, and its critical role in advancing neuroscience and drug discovery.

First identified as a potent tool for monitoring cholinesterase activity, AMQI has become indispensable for high-throughput screening of acetylcholinesterase (AChE) inhibitors. Its utility stems from a straightforward enzymatic reaction: in the presence of cholinesterase, the non-fluorescent AMQI is hydrolyzed to the highly fluorescent compound 7-hydroxy-1-methylquinolinium iodide. This reaction provides a direct and sensitive measure of enzyme activity, crucial for identifying potential therapeutic agents for conditions such as Alzheimer's disease.

This technical guide delves into the historical context of its development, providing a detailed look at the synthesis of its precursors and the compound itself. It also presents a thorough compilation of experimental protocols and quantitative data, offering a valuable resource for researchers employing AMQI in their work.

Discovery and Historical Context

While the precise seminal publication detailing the initial synthesis and application of this compound as a cholinesterase substrate remains elusive in readily accessible literature, its use has become prominent in fluorometric assays for detecting and identifying cholinesterase inhibitors. The underlying principle of its application lies in the enzymatic hydrolysis of the acetoxy group, which unmasks a fluorescent hydroxyl group. This method offers a continuous and highly sensitive means to monitor enzyme kinetics and screen for inhibitory compounds. Its application is particularly noted in the study of natural products, such as Amaryllidaceae alkaloids, for potential AChE inhibitory activity.

Synthesis of this compound

The synthesis of AMQI is a two-step process starting from the commercially available 7-hydroxyquinoline (B1418103).

Step 1: N-methylation of 7-hydroxyquinoline

The first step involves the quaternization of the nitrogen atom in the quinoline (B57606) ring system with a methyl group. This is typically achieved by reacting 7-hydroxyquinoline with an alkylating agent such as methyl iodide or dimethyl sulfate. The reaction results in the formation of 7-hydroxy-1-methylquinolinium iodide.

Step 2: O-acetylation of 7-hydroxy-1-methylquinolinium iodide

The second and final step is the esterification of the hydroxyl group at the 7-position. This is accomplished by reacting 7-hydroxy-1-methylquinolinium iodide with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield the final product, this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound and its fluorescent product is provided below for easy reference and comparison.

| Property | This compound (AMQI) | 7-hydroxy-1-methylquinolinium iodide |

| Molecular Formula | C₁₂H₁₂INO₂ | C₁₀H₁₀INO |

| Molar Mass | 329.13 g/mol | 287.10 g/mol |

| Appearance | Solid | Solid |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation Wavelength (Ex) | ~320 nm | Not directly applicable |

| Emission Wavelength (Em) | Not applicable | ~410 nm |

| CAS Number | 7270-83-9 | Not readily available |

Mechanism of Action and Signaling Pathway

The primary application of AMQI is as a reporter substrate for cholinesterase activity. The enzymatic reaction it undergoes is a simple hydrolysis, which is the fundamental reaction catalyzed by acetylcholinesterase in the synaptic cleft to break down the neurotransmitter acetylcholine.

7-Acetoxy-1-methylquinolinium Iodide: A Technical Guide to its Core Mechanism of Action as a Fluorogenic Cholinesterase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-1-methylquinolinium iodide (AMQI) is a key chemical probe utilized in the study of cholinesterases, a family of enzymes critical to the regulation of cholinergic neurotransmission. The primary and well-established mechanism of action of AMQI is its function as a fluorogenic substrate for these enzymes. This technical guide provides an in-depth exploration of this mechanism, its application in drug discovery and research, and the associated experimental methodologies. While structurally related to compounds with pharmacological activity, it is crucial to note that the predominant application and understanding of AMQI in the scientific literature is as a reporter molecule, not as a direct modulator of biological targets.

Core Mechanism of Action: Fluorogenic Substrate for Cholinesterase

The fundamental mechanism of action of this compound lies in its enzymatic hydrolysis by cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to yield a highly fluorescent product.[1][2] This process forms the basis of a sensitive and continuous assay for measuring cholinesterase activity.

The reaction proceeds as follows: the non-fluorescent AMQI is cleaved by the catalytic action of cholinesterase at its ester bond. This hydrolysis releases the acetate (B1210297) group and results in the formation of 7-hydroxy-1-methylquinolinium iodide, a compound that exhibits strong fluorescence upon excitation.[2] The rate of increase in fluorescence intensity is directly proportional to the rate of AMQI hydrolysis, and therefore, to the activity of the cholinesterase enzyme.

This fluorogenic property makes AMQI an invaluable tool for the high-throughput screening of potential cholinesterase inhibitors, which are a cornerstone in the therapeutic strategy for conditions such as Alzheimer's disease.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂INO₂ | [2] |

| Molecular Weight | 329.13 Da | [2] |

| Purity | >98% | [2] |

| Form | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Excitation Wavelength (as substrate) | ~320 nm | [1] |

| Emission Wavelength (of product) | ~410 nm | [1] |

| Excitation Wavelength (hydrolyzed product) | 403 nm | [2] |

| Emission Wavelength (hydrolyzed product) | 403 nm | [2] |

| Storage Conditions | -20°C, under desiccating conditions | [2] |

Signaling and Experimental Workflow

The utility of this compound in research and drug discovery is centered on its role in a specific experimental workflow designed to identify and characterize cholinesterase inhibitors. The logical flow of such an experiment is depicted below.

Caption: Workflow for screening cholinesterase inhibitors using AMQI.

The signaling pathway, in this context, is the enzymatic reaction itself, which leads to the generation of a fluorescent signal.

Caption: Enzymatic hydrolysis of AMQI by cholinesterase.

Experimental Protocols

A generalized protocol for a cholinesterase inhibition assay using this compound is provided below. It is important to note that specific concentrations and incubation times may need to be optimized for different enzymes and experimental conditions.

Materials:

-

Cholinesterase enzyme (e.g., human recombinant AChE or BChE)

-

This compound (AMQI) stock solution in DMSO

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the cholinesterase enzyme to the desired working concentration in assay buffer.

-

Dilute the AMQI stock solution to the desired working concentration in assay buffer.

-

Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Setup:

-

To the wells of the 96-well plate, add:

-

Assay buffer

-

Test compound solution (or vehicle for control wells)

-

Cholinesterase enzyme solution

-

-

Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

-

Initiate Reaction:

-

Add the AMQI working solution to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 15-30 minutes) using an excitation wavelength of approximately 320-403 nm and an emission wavelength of approximately 410 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

Broader Context: Cholinergic System and Drug Development

While AMQI's primary role is as a substrate, its utility is directly linked to the importance of the cholinergic system in health and disease. The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is fundamental to a vast array of physiological processes. Acetylcholine receptors are broadly classified into two main types: nicotinic and muscarinic receptors, each with multiple subtypes.[6][7][8][9][10]

Cholinesterase inhibitors, the class of compounds for which AMQI is a screening tool, act by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[11] This is a validated therapeutic approach for Alzheimer's disease, with several approved drugs working through this mechanism.[3][4][12] The development of novel and more selective cholinesterase inhibitors remains an active area of research.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AMQI (this compound) | Abcam [abcam.com]

- 3. Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.ed.ac.uk [journals.ed.ac.uk]

- 10. Acetylcholine Muscarinic Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one [mdpi.com]

In-Depth Analysis of the Molecular Weight of 7-Acetoxy-1-methylquinolinium iodide

This technical guide provides a detailed breakdown of the molecular weight of 7-Acetoxy-1-methylquinolinium iodide, a fluorogenic substrate utilized by researchers and drug development professionals in the study of cholinesterase.

Molecular Composition and Formula

This compound, also known as AMQI, is a chemical compound with the molecular formula C₁₂H₁₂INO₂.[1][2][3] This formula indicates that a single molecule of this compound is composed of carbon, hydrogen, iodine, nitrogen, and oxygen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights of the elements present in this compound are presented in the table below.

Table 1: Atomic Composition and Weight Contribution

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 329.137 |

Based on the summation of the atomic weights, the calculated molecular weight of this compound is 329.137 g/mol . This value is consistent with the widely accepted molecular weight of 329.13 g/mol .[1][2]

Experimental Verification (Hypothetical)

While the theoretical molecular weight provides a precise value, experimental techniques are employed for verification. A common method for determining the molecular weight of a compound like this compound is mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile (B52724) or methanol.

-

Ionization: The sample is introduced into the mass spectrometer, where it undergoes ionization. Electrospray ionization (ESI) is a suitable technique for this compound, as it is a charged species.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The molecular weight is determined from the peak in the mass spectrum corresponding to the molecular ion. For this compound, a peak would be expected at an m/z corresponding to the cationic portion (C₁₂H₁₂NO₂⁺), with the overall mass confirmed by the presence of the iodide counter-ion.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical flow of the molecular weight calculation, from the constituent elements to the final molecular weight.

Caption: Molecular weight calculation workflow.

References

7-Acetoxy-1-methylquinolinium iodide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetoxy-1-methylquinolinium iodide (AMQI) is a notable fluorogenic substrate utilized extensively in biochemical assays for the detection of cholinesterase activity. Its hydrolysis by cholinesterases yields a fluorescent product, enabling sensitive quantification of enzyme activity and the screening of potential inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of AMQI, detailed experimental protocols for its use, and an exploration of its role in the context of cholinergic signaling.

Core Physical and Chemical Properties

This compound is a solid, powdered organic compound. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7270-83-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂INO₂ | [2] |

| Molecular Weight | 329.13 g/mol | [2][3] |

| Appearance | Solid Powder | [2] |

| Melting Point | 222 °C | |

| Solubility | Soluble in DMF | |

| Purity | ≥98% | [2][3] |

Spectroscopic and Analytical Data

Fluorescence Properties

The primary application of AMQI lies in its fluorescence upon enzymatic hydrolysis. The acetoxy group is cleaved by cholinesterase, yielding a fluorescent product.

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation (Ex) | 320 | [2][5] |

| Emission (Em) | 410 | [2][5] |

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, based on the synthesis of similar quinolinium compounds, a plausible synthetic route would involve a two-step process:

-

N-methylation of 7-hydroxyquinoline (B1418103): 7-hydroxyquinoline is reacted with methyl iodide to form 7-hydroxy-1-methylquinolinium iodide.

-

Acetylation of the hydroxyl group: The resulting 7-hydroxy-1-methylquinolinium iodide is then acetylated using acetic anhydride (B1165640) or acetyl chloride to yield the final product, this compound.

A generalized workflow for this synthesis is presented below.

Fluorometric Assay for Cholinesterase Activity

AMQI is a substrate for the fluorometric determination of cholinesterase activity. The hydrolysis of the non-fluorescent AMQI by cholinesterase produces a fluorescent product, allowing for the kinetic measurement of enzyme activity. This assay is particularly useful for high-throughput screening of cholinesterase inhibitors[5][6].

Materials:

-

This compound (AMQI) stock solution

-

Cholinesterase enzyme (e.g., acetylcholinesterase, butyrylcholinesterase)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of AMQI in the assay buffer.

-

Pipette the cholinesterase enzyme solution into the wells of the microplate.

-

For inhibitor screening, pre-incubate the enzyme with the test compounds.

-

Initiate the reaction by adding the AMQI working solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 410 nm.

-

Monitor the increase in fluorescence over time. The rate of increase is proportional to the cholinesterase activity.

Role in Cholinergic Signaling

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. They are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), which terminates the signal at cholinergic synapses[7][8]. The proper functioning of cholinergic signaling is essential for processes such as learning, memory, and attention[7].

The inhibition of cholinesterases leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease[9].

AMQI serves as a valuable tool for studying these enzymes and for the discovery of new cholinesterase inhibitors. By providing a sensitive and continuous measure of enzyme activity, it facilitates the characterization of enzyme kinetics and the screening of large compound libraries for potential therapeutic agents[9][10].

References

- 1. researchgate.net [researchgate.net]

- 2. xcessbio.com [xcessbio.com]

- 3. scbt.com [scbt.com]

- 4. 7270-83-9|7-Acetoxy-1-methylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]

- 8. KEGG PATHWAY: map04725 [genome.jp]

- 9. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of Torpedo californica acetylcholinesterase inhibition by bisnorcymserine and crystal structure of the complex with its leaving group - PMC [pmc.ncbi.nlm.nih.gov]

7-Acetoxy-1-methylquinolinium Iodide: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-1-methylquinolinium iodide (AMQI) is a fluorogenic substrate utilized in the detection of cholinesterase activity. Its application in various assays necessitates a thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems. This technical guide provides a summary of available solubility data for AMQI, detailed experimental protocols for solubility determination, and a visualization of its enzymatic hydrolysis by cholinesterase.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources.

| Solvent | Temperature | Solubility | Method |

| Dimethylformamide (DMF) | Not Specified | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble, reported to be soluble at 10 mM | Not Specified |

It is important to note that "soluble" is a qualitative descriptor and the actual saturation concentration may vary depending on the specific experimental conditions. For precise quantitative analysis, the experimental protocols outlined below are recommended.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the kinetic and thermodynamic solubility of a compound such as this compound.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method is used to determine the solubility of a compound under non-equilibrium conditions, which is often relevant for in vitro screening assays.

1. Purpose: To rapidly assess the aqueous solubility of a test compound upon its addition from a concentrated organic stock solution.

2. Materials and Equipment:

- This compound

- Dimethyl Sulfoxide (DMSO), analytical grade

- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

- 96-well or 384-well microtiter plates (clear bottom)

- Automated liquid handler (recommended)

- Plate shaker

- Laser nephelometer

3. Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

- Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

- Compound Addition to Buffer: Using an automated liquid handler, add a small, precise volume of each DMSO concentration to wells containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

- Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

- Measurement: Measure the light scattering of each well using a laser nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

- Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).

Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its behavior in formulation and biopharmaceutical contexts.

1. Purpose: To determine the saturation concentration of a test compound in a specific solvent at equilibrium.

2. Materials and Equipment:

- This compound (solid)

- Solvent of interest (e.g., water, ethanol, buffer)

- Glass vials with screw caps

- Orbital shaker or rotator in a temperature-controlled incubator

- Syringe filters (e.g., 0.22 µm PVDF)

- High-Performance Liquid Chromatography with UV detection (HPLC-UV) system

- Analytical balance

3. Procedure:

- Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time required to reach a plateau in concentration.

- Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

- Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method.

- Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the thermodynamic solubility.

Mandatory Visualization

Enzymatic Hydrolysis of this compound

The following diagram illustrates the hydrolysis of this compound by cholinesterase, which results in the formation of a fluorescent product.

Experimental Workflow for Solubility Determination

The logical workflow for assessing the solubility of a chemical compound is depicted below.

An In-depth Technical Guide to the Synthesis of 7-Acetoxy-1-methylquinolinium iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive three-step synthesis pathway for 7-Acetoxy-1-methylquinolinium iodide, a fluorogenic substrate utilized in cholinesterase assays. The described methodology is compiled from established chemical literature, providing a viable route for the preparation of this important research compound. This document outlines two alternative methods for the initial synthesis of the key intermediate, 7-hydroxyquinoline, followed by its N-methylation and subsequent O-acetylation to yield the final product.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process starting from readily available precursors. The overall pathway involves the formation of a quinoline (B57606) ring system, followed by quaternization of the ring nitrogen and esterification of the hydroxyl group.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 7-Hydroxyquinoline

Two effective methods for the synthesis of the key intermediate, 7-hydroxyquinoline, are presented below.

Method A: One-Pot Synthesis from 3-N-Tosylaminophenol and Acrolein

This one-pot procedure provides a streamlined approach to 7-hydroxyquinoline, minimizing the handling of the toxic intermediate acrolein.[1][2]

-

Materials: 3-N-Tosylaminophenol, Acrolein, Diisopropylethylamine, Ethanol (B145695), Hydrochloric Acid, Potassium Hydroxide (B78521), Toluene, Water.

-

Procedure:

-

A solution of 3-N-tosylaminophenol and diisopropylethylamine in ethanol is cooled to -7 °C.

-

Acrolein is added dropwise over 1 hour, maintaining the temperature between -5 to -10 °C.

-

The reaction mixture is aged at this temperature for 4 hours.

-

A solution of 6 N hydrochloric acid is added, and the mixture is warmed to 20 °C and stirred for 16 hours.

-

The mixture is then heated to 45 °C for 4 hours.

-

The resulting solution is cooled, and solid potassium hydroxide is added, followed by heating at reflux for 24 hours.

-

After cooling, toluene and water are added.

-

The pH is adjusted to 7 with 5 N hydrochloric acid, and the resulting suspension is stirred at 0-5 °C.

-

The solid product, 7-hydroxyquinoline, is isolated by filtration.

-

Method B: Synthesis from 7-Bromoquinoline

This alternative method utilizes a copper-catalyzed hydroxylation of 7-bromoquinoline.

-

Materials: 7-Bromoquinoline, Copper(I) oxide, Sodium hydroxide, Water, Dilute hydrochloric acid, Ethyl acetate.

-

Procedure:

-

In a suitable reaction vessel, sodium hydroxide is dissolved in water.

-

7-bromoquinoline and copper(I) oxide are added to the solution.

-

The mixture is stirred at 130 °C for 6 hours.

-

After cooling, the pH is adjusted to 8 with dilute hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The organic extract is concentrated, and the crude product is purified by column chromatography to yield 7-hydroxyquinoline.

-

Step 2: N-Methylation of 7-Hydroxyquinoline

This step involves the quaternization of the nitrogen atom in the quinoline ring to form the corresponding methyl iodide salt.[3]

-

Materials: 7-Hydroxyquinoline, Methyl iodide, Dried Toluene, Diethyl ether, Ethanol.

-

Procedure:

-

7-Hydroxyquinoline is dissolved in dried toluene.

-

Methyl iodide is added to the solution.

-

The mixture is heated at reflux for 48 hours.

-

After cooling, diethyl ether is added to precipitate the solid product.

-

The precipitate, 1-methyl-7-hydroxyquinolinium iodide, is collected and can be recrystallized from an ethanol-ether mixture.

-

Step 3: O-Acetylation of 1-Methyl-7-hydroxyquinolinium iodide

The final step is the esterification of the hydroxyl group to yield the target compound. This protocol is based on a general method for O-acetylation.[4]

-

Materials: 1-Methyl-7-hydroxyquinolinium iodide, Acetic anhydride, Dry Pyridine, Dry Methanol, Toluene, Dichloromethane (B109758) (or Ethyl acetate), 1 M Hydrochloric acid, Saturated aqueous Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate (or Magnesium Sulfate).

-

Procedure:

-

The starting material, 1-methyl-7-hydroxyquinolinium iodide, is dissolved in dry pyridine under an inert atmosphere (e.g., Argon) and cooled to 0 °C.

-

Acetic anhydride (1.5–2.0 equivalents per hydroxyl group) is added to the solution.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, it is quenched by the addition of dry methanol.

-

The mixture is co-evaporated with toluene.

-

The residue is diluted with dichloromethane or ethyl acetate.

-

The organic layer is washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to afford this compound.

-

III. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis pathway.

| Step | Reaction | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1A | Synthesis of 7-Hydroxyquinoline | 3-N-Tosylaminophenol, Acrolein | Ethanol, HCl, KOH | -10 to Reflux | ~45 | 60 |

| 1B | Synthesis of 7-Hydroxyquinoline | 7-Bromoquinoline | Copper(I) oxide, NaOH | 130 | 6 | 78 |

| 2 | N-Methylation | 7-Hydroxyquinoline, Methyl iodide | Toluene | Reflux | 48 | Not Reported |

| 3 | O-Acetylation | 1-Methyl-7-hydroxyquinolinium iodide | Acetic anhydride, Pyridine | 0 to RT | Varies | Not Reported |

Note: The yields for the N-methylation and O-acetylation steps are not explicitly reported in the cited literature for this specific substrate and should be determined empirically.

IV. Logical Relationships and Workflows

The following diagrams illustrate the logical workflow of the synthesis and a general experimental workup procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Acetoxy-1-methylquinolinium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetoxy-1-methylquinolinium iodide (AMQI) is a key fluorogenic substrate utilized in the sensitive detection of cholinesterase activity. Its enzymatic hydrolysis yields a highly fluorescent product, providing a robust method for quantifying enzyme kinetics and screening for inhibitors. This technical guide provides a comprehensive overview of AMQI, including its chemical properties, mechanism of action, detailed experimental protocols for its use in cholinesterase assays, and relevant safety information. The presented data and methodologies are intended to support researchers and drug development professionals in the effective application of this compound.

Chemical and Physical Properties

This compound is a solid, water-soluble compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7270-83-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₂INO₂ | [1][2][4] |

| Molecular Weight | 329.13 g/mol | [1][2][3][4] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1][3] |

| Excitation Wavelength | 320 nm | [1][2] |

| Emission Wavelength | 410 nm | [1][2] |

| SMILES | [I-].CC(=O)OC1=CC2=C(C=C1)C=CC=[N+]2C | [1] |

| InChI | InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1 | [1] |

| InChIKey | IFUAVRXVEJBLFI-UHFFFAOYSA-M | [1] |

Mechanism of Action and Application

This compound serves as a substrate for cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymatic hydrolysis of the acetoxy group at the 7-position of the quinolinium ring results in the formation of the highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide. This reaction forms the basis of a continuous, fluorescence-based assay for measuring cholinesterase activity.[1][2][3][6]

The primary application of AMQI is in the detection and quantification of cholinesterase inhibitors.[1][2] By measuring the decrease in the rate of fluorescence generation in the presence of a test compound, the inhibitory potency (e.g., IC₅₀ value) can be determined. This makes AMQI a valuable tool in drug discovery and development, particularly for Alzheimer's disease, myasthenia gravis, and other neurological disorders where cholinesterase inhibitors are a therapeutic strategy.

Mechanism of this compound hydrolysis by cholinesterase.

Experimental Protocol: Cholinesterase Inhibition Assay

The following is a generalized protocol for a 96-well plate-based cholinesterase inhibition assay using this compound. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.

Materials:

-

This compound (AMQI) stock solution (e.g., 10 mM in DMSO)

-

Cholinesterase enzyme (e.g., human recombinant AChE or BChE)

-

Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

Test compounds (potential inhibitors)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 320 nm, Emission: 410 nm)

Procedure:

-

Prepare Reagent Solutions:

-

Dilute the AMQI stock solution in assay buffer to the desired working concentration (e.g., 200 µM).

-

Dilute the cholinesterase enzyme in assay buffer to the desired working concentration.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add:

-

25 µL of assay buffer (for blank and control wells) or 25 µL of test compound solution.

-

25 µL of cholinesterase enzyme solution.

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

-

Initiate Reaction:

-

Add 50 µL of the AMQI working solution to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Workflow for a cholinesterase inhibition assay using this compound.

Safety and Handling

Hazard Identification:

-

Toxic if swallowed.

-

May damage fertility or the unborn child.

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If swallowed, immediately call a poison center or doctor. Rinse mouth.

-

If exposed or concerned, get medical advice/attention.

-

Store locked up.

-

Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

Storage:

-

Store in a dry, dark place at -20°C for long-term storage (up to 1 year).[1]

-

For short-term storage, +2°C to +8°C is recommended.[4]

-

Shipped under ambient temperature as a non-hazardous chemical.[1]

Synthesis

Conclusion

This compound is a valuable and sensitive tool for the study of cholinesterase activity and the screening of potential inhibitors. Its fluorogenic properties allow for a continuous and high-throughput assay format, making it well-suited for applications in academic research and industrial drug discovery. Proper understanding of its mechanism, adherence to established protocols, and observation of safety precautions are essential for its effective and safe use.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. 7-Acetoxy-1-methyl-quinoliniumiodid - 100 mg [genaxxon.com]

- 5. 7270-83-9|7-Acetoxy-1-methylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. 7270-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-Acetoxy-1,2,3,4-tetrahydro-2,2-dimethyl-6,7-methylenedioxyisoquinolinium iodide, an acetylcholine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Acetoxy-1-methylquinolinium iodide (AMQI) as a Fluorescent Probe for Cholinesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-1-methylquinolinium iodide (AMQI) is a fluorogenic substrate designed for the sensitive detection of cholinesterase activity. This compound is particularly valuable for high-throughput screening of cholinesterase inhibitors, which are critical in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. Upon enzymatic hydrolysis by cholinesterases, the non-fluorescent AMQI is converted into the highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide (HMQI), enabling a direct and continuous monitoring of enzyme activity.

The enzymatic reaction proceeds as follows: this compound, in the presence of cholinesterase, is hydrolyzed to yield 7-hydroxy-1-methylquinolinium iodide and acetic acid. This reaction forms the basis of a sensitive fluorescence-based assay.

Principle of Detection

The application of AMQI as a fluorescent probe is based on a "turn-on" fluorescence mechanism. AMQI itself is essentially non-fluorescent. However, in the presence of cholinesterases, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the acetyl group at the 7-position is hydrolyzed. This enzymatic cleavage results in the formation of 7-hydroxy-1-methylquinolinium iodide (HMQI), a compound that exhibits strong fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the cholinesterase activity, allowing for quantitative measurements.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of AMQI and its fluorescent product, HMQI. This data is essential for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference |

| AMQI (Substrate) | ||

| Molecular Formula | C₁₂H₁₂INO₂ | [1] |

| Molecular Weight | 329.13 g/mol | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Excitation Wavelength (Ex) | ~320 nm | [2] |

| Emission Wavelength (Em) | ~410 nm (weak) | [2] |

| HMQI (Product) | ||

| Excitation Wavelength (Ex) | ~403 nm | [1] |

| Emission Wavelength (Em) | ~403 nm (strong) | [1] |

Note: The provided excitation and emission wavelengths for AMQI and HMQI appear to be the same in one source[1]. It is recommended to determine the optimal excitation and emission wavelengths experimentally for your specific instrumentation and buffer conditions. A distinct Stokes shift is expected for the fluorescent product.

Experimental Protocols

Protocol 1: Synthesis of this compound (AMQI)

This protocol is adapted from the synthesis of similar acetoxy-coumarin compounds and involves the acetylation of a hydroxyquinolinium precursor.

Materials:

-

7-Hydroxy-1-methylquinolinium iodide

-

Acetic anhydride (B1165640)

-

Crushed ice

-

Distilled water

-

Ethyl alcohol

Procedure:

-

To a solution of 7-hydroxy-1-methylquinolinium iodide (1 equivalent) in a suitable flask, add acetic anhydride (3 equivalents) and pyridine (5 equivalents) dropwise with stirring.

-

Allow the reaction mixture to stand overnight at room temperature to ensure complete acetylation.

-

After 12 hours, pour the reaction mixture into a beaker containing crushed ice.

-

A solid precipitate of this compound will form.

-

Filter the solid product and wash it thoroughly with cold distilled water.

-

Recrystallize the crude product from ethyl alcohol to obtain purified AMQI.

-

Dry the purified product under vacuum.

Protocol 2: In Vitro Cholinesterase Activity Assay

This protocol provides a general framework for measuring cholinesterase activity using AMQI. It is recommended to optimize the concentrations of the enzyme and substrate for your specific experimental conditions.

Materials:

-

Purified acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)

-

This compound (AMQI) stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the cholinesterase enzyme in assay buffer to the desired concentrations.

-

Prepare a working solution of AMQI by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM). Protect from light.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the enzyme solution at various concentrations.

-

Include a negative control well containing 50 µL of assay buffer without the enzyme.

-

Include a positive control well with a known concentration of active enzyme.

-

-

Initiation of Reaction:

-

To start the reaction, add 50 µL of the AMQI working solution to each well.

-

The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for HMQI (e.g., Ex/Em = 403/403 nm, to be optimized).

-

Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each enzyme concentration.

-

Plot the reaction rate against the enzyme concentration to determine the relationship between them.

-

Protocol 3: Screening for Cholinesterase Inhibitors

This protocol is designed for high-throughput screening of potential cholinesterase inhibitors.

Materials:

-

Same as Protocol 2

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a fixed, optimized concentration of the cholinesterase enzyme in assay buffer.

-

Prepare a series of dilutions of the test compounds in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare the AMQI working solution as described in Protocol 2.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 25 µL of the enzyme solution.

-

Add 25 µL of the test compound dilution to the corresponding wells.

-

Include a "no inhibitor" control (with solvent only) and a "no enzyme" control.

-

Pre-incubate the enzyme with the test compounds for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add 50 µL of the AMQI working solution to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically as described in Protocol 2.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

-

Troubleshooting

-

High background fluorescence: Ensure that the AMQI solution is protected from light and is freshly prepared. Check the purity of the AMQI.

-

Low signal-to-noise ratio: Optimize the concentrations of the enzyme and AMQI. Increase the incubation time or temperature (within the enzyme's stable range).

-

Inconsistent results: Ensure accurate pipetting and thorough mixing. Maintain a constant temperature throughout the assay. Check for potential interference from test compounds (e.g., autofluorescence).

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of cholinesterase activity. The provided protocols offer a foundation for utilizing AMQI in various research applications, including fundamental enzyme characterization and high-throughput screening of potential therapeutic agents. As with any assay, optimization of the experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening using 7-Acetoxy-1-methylquinolinium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetoxy-1-methylquinolinium iodide (AMQI) is a fluorogenic substrate for cholinesterases, including acetylcholinesterase (AChE). Upon enzymatic hydrolysis, it yields a fluorescent product, 7-hydroxy-1-methylquinolinium iodide, which can be quantified to determine enzyme activity. This property makes AMQI a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying inhibitors of acetylcholinesterase. AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions. These application notes provide a detailed protocol for a fluorometric HTS assay using AMQI to screen for novel AChE inhibitors.

Principle of the Assay

The assay is based on the enzymatic activity of acetylcholinesterase, which catalyzes the hydrolysis of the non-fluorescent substrate, this compound. The reaction produces a highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide. The rate of the fluorescence increase is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of hydrolysis is reduced, leading to a decrease in the fluorescence signal. This change in fluorescence intensity is used to quantify the inhibitory potential of test compounds.

Data Presentation

The following table provides illustrative quantitative data for well-known acetylcholinesterase inhibitors. This data is representative of typical results obtained from HTS assays and serves as a benchmark for assay performance and for comparing the potency of newly identified inhibitors.

| Compound | IC50 (nM) | Assay Type | Substrate | Detection Method |

| Physostigmine | 1.5 | Enzymatic | Acetylthiocholine | Colorimetric |

| Donepezil | 12 | Enzymatic | Acetylthiocholine | Colorimetric |

| Galantamine | 450 | Enzymatic | Acetylthiocholine | Colorimetric |

| Tacrine | 35 | Enzymatic | Acetylthiocholine | Colorimetric |

| Test Compound A | TBD | Enzymatic | This compound | Fluorometric |

| Test Compound B | TBD | Enzymatic | This compound | Fluorometric |

TBD: To be determined by the experimental assay.

Experimental Protocols

Materials and Reagents

-

This compound (AMQI)

-

Human recombinant acetylcholinesterase (AChE)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds and reference inhibitors (e.g., physostigmine)

-

384-well, black, flat-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~410 nm

Assay Protocol for High-Throughput Screening

-

Compound Plating:

-

Prepare serial dilutions of test compounds and reference inhibitors in 100% DMSO.

-

Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well microplate.

-

For control wells, dispense 1 µL of DMSO (for 100% activity and blank controls).

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of AChE in assay buffer to a final concentration of 0.05 U/mL.

-

Add 20 µL of the AChE working solution to each well containing the test compounds and the 100% activity control wells.

-

To the blank wells (no enzyme), add 20 µL of assay buffer.

-

-

Pre-incubation:

-

Gently mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Substrate Preparation and Dispensing:

-

Prepare a working solution of AMQI in assay buffer to a final concentration of 200 µM.

-

Add 20 µL of the AMQI working solution to all wells to initiate the enzymatic reaction.

-

-

Kinetic Reading:

-

Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity (Excitation: 320 nm, Emission: 410 nm) every minute for a total of 15 minutes.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 x (1 - (Rate of sample - Rate of blank) / (Rate of 100% activity - Rate of blank))

-